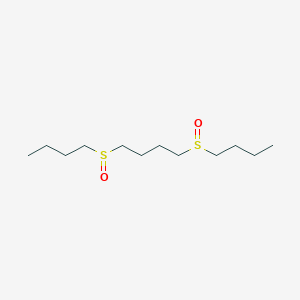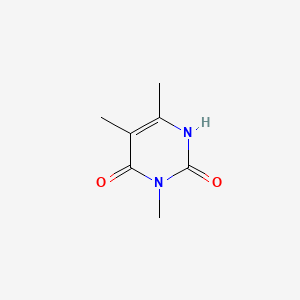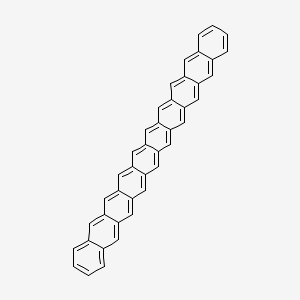
Decacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decacene is a polycyclic aromatic hydrocarbon composed of ten linearly fused benzene rings. It belongs to the acene family, which is known for its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decacene is typically synthesized through a multi-step process involving the preparation of stable precursors, which are then converted into this compound under controlled conditions. One common method involves the use of solution chemistry to prepare stable this compound precursors, followed by on-surface synthesis under ultra-high vacuum conditions to stabilize the highly reactive this compound molecules .
Industrial Production Methods: Industrial-scale production of this compound remains a challenge due to its instability and reactivity. Current methods focus on small-scale synthesis in research laboratories, with efforts ongoing to develop more scalable and efficient production techniques .
Análisis De Reacciones Químicas
Types of Reactions: Decacene undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its extended conjugated system, this compound is highly reactive and prone to dimerization and photooxidation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using molecular oxygen or other oxidizing agents under controlled conditions to prevent rapid degradation.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated acenes .
Aplicaciones Científicas De Investigación
Decacene has a wide range of scientific research applications, particularly in the fields of chemistry, materials science, and electronics. Some notable applications include:
Mecanismo De Acción
The mechanism of action of decacene is primarily related to its electronic structure. The extended conjugated system of this compound leads to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in high electron mobility and unique electronic properties. The molecular targets and pathways involved in this compound’s effects are related to its ability to interact with other molecules and materials at the electronic level .
Comparación Con Compuestos Similares
Uniqueness of this compound: this compound stands out due to its larger size and the resulting unique electronic properties. Its extended conjugated system leads to a smaller HOMO-LUMO gap, higher reactivity, and potential for use in advanced electronic and spintronic applications .
Propiedades
Número CAS |
24540-30-5 |
|---|---|
Fórmula molecular |
C42H24 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
decacyclo[20.20.0.03,20.05,18.07,16.09,14.024,41.026,39.028,37.030,35]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-6-26-10-30-14-34-18-38-22-42-24-40-20-36-16-32-12-28-8-4-3-7-27(28)11-31(32)15-35(36)19-39(40)23-41(42)21-37(38)17-33(34)13-29(30)9-25(26)5-1/h1-24H |
Clave InChI |
XXVUUWBSFBORGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=C%10C=CC=CC%10=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


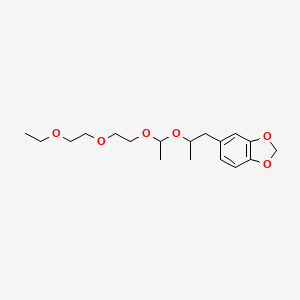
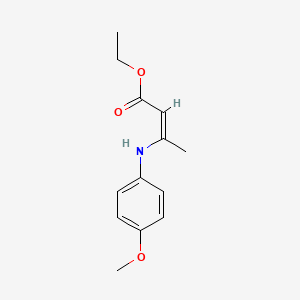
![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
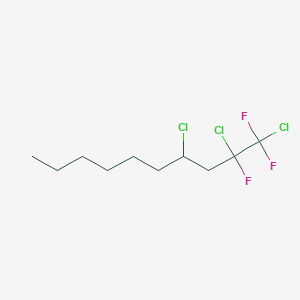

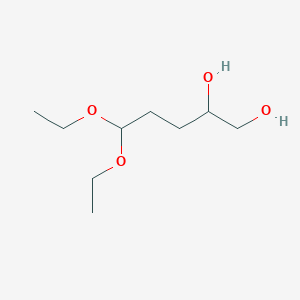
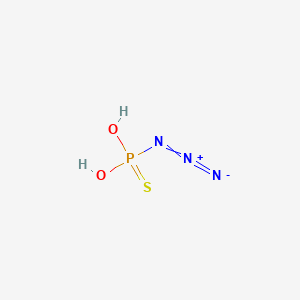
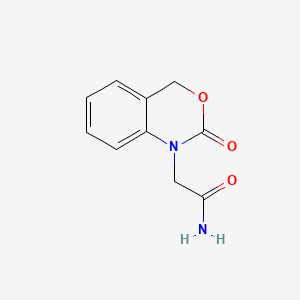


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

